Trioctylmethylammonium chloride

描述

General Classification and Research Significance within Quaternary Ammonium (B1175870) Compounds

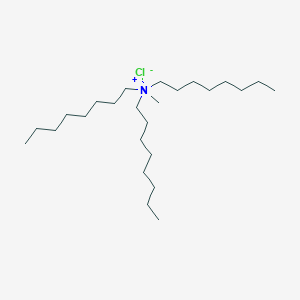

Methyltrioctylammonium chloride is classified as a quaternary ammonium salt and an organic chloride salt. nih.gov Its structure, consisting of a positively charged quaternary ammonium cation ([CH3(CH2)7]3NCH3+) and a chloride anion (Cl-), is central to its functionality. The three long, hydrophobic octyl chains render the molecule soluble in organic solvents, while the charged nitrogen center allows it to interact with anions. This dual nature is the cornerstone of its research significance, primarily as a phase-transfer catalyst and a metal extraction reagent. chemicalbook.comchemicalbook.com

As a phase-transfer catalyst (PTC), methyltrioctylammonium chloride facilitates the transfer of reactants between immiscible phases, such as an aqueous and an organic phase. wikipedia.org This catalytic action accelerates reaction rates and enhances product yields in a variety of organic syntheses. wikipedia.org Its effectiveness has been demonstrated in numerous reactions, including oxidation, alkylation, and cross-coupling reactions. chemicalbook.comlookchem.comsigmaaldrich.com

In the realm of hydrometallurgy and environmental remediation, its role as a metal extraction reagent is paramount. It can form ion pairs with anionic metal complexes, enabling their extraction from aqueous solutions into an organic phase. chemicalbook.comlookchem.com This property is extensively researched for the recovery of valuable metals from ores and the removal of toxic heavy metals from wastewater. painichemical.comwikipedia.org

Furthermore, recent research has explored its potential as an ionic liquid and a component in the formation of deep eutectic solvents (DESs), highlighting its expanding role in green chemistry and novel solvent systems. researchgate.netresearchgate.nethw.ac.uk

Table 1: Key Properties of Methyltrioctylammonium Chloride

| Property | Value |

| Molecular Formula | C25H54ClN chembk.com |

| Molar Mass | 404.16 g/mol painichemical.com |

| Appearance | Viscous colorless to pale orange liquid lookchem.comchembk.com |

| Density | 0.884 g/mL at 25 °C chemicalbook.comchembk.com |

| Melting Point | -20 °C chembk.com |

| Boiling Point | 240 °C chembk.com |

| Water Solubility | Partially insoluble lookchem.comchembk.com |

| CAS Number | 5137-55-3 nih.gov |

This table is interactive. You can sort and filter the data.

Historical Context and Evolution of its Applications in Scientific Inquiry

The investigation into quaternary ammonium compounds as phase-transfer catalysts gained significant traction in the mid-20th century. While the initial discovery of phase-transfer catalysis is attributed to the 1960s, the application of specific compounds like methyltrioctylammonium chloride evolved as researchers sought more efficient and versatile catalysts.

Initially, research focused on its fundamental ability to transport anions across the interface of two immiscible liquids. This led to its widespread adoption in various organic reactions, offering a milder and more efficient alternative to traditional methods that often required harsh conditions or complex procedures. For instance, its use in the oxidation of cyclohexene (B86901) to adipic acid presented a more environmentally friendly pathway compared to conventional methods using nitric acid or potassium permanganate. chemicalbook.comguidechem.com

Over the decades, the scope of research broadened significantly. Scientists began to explore its utility in more complex synthetic challenges, such as the synthesis of natural products and pharmaceuticals. painichemical.com Its application in Suzuki-Miyaura cross-coupling reactions in aqueous media is a notable example of its evolving role in modern organic synthesis. chemicalbook.comsigmaaldrich.com

The late 20th and early 21st centuries saw a surge in research focused on its application in separation sciences. This includes its use in the extraction of a wide array of metals, from common industrial metals like cobalt and zinc to precious and rare earth elements. painichemical.com More recently, the scientific community has recognized its potential as a building block for advanced materials, such as ionic liquids and deep eutectic solvents, which are at the forefront of sustainable chemistry research. researchgate.netresearchgate.nethw.ac.uknih.gov Studies have investigated its use in the separation of azeotropic mixtures and its antiamoebic properties when formulated as a deep eutectic solvent. researchgate.nethw.ac.uknih.govmdpi.com

Distinction from Related Quaternary Ammonium Compounds in Research Contexts (e.g., Aliquat 336 vs. Pure Methyltrioctylammonium Chloride)

In the scientific literature and commercial landscape, methyltrioctylammonium chloride is often associated with the trade name Aliquat 336. wikipedia.orgamericanelements.com However, a critical distinction exists between the pure chemical compound and the commercial product.

Pure Methyltrioctylammonium Chloride refers to the specific chemical entity with the formula [CH3(CH2)7]3NCH3Cl, where the three alkyl chains are exclusively octyl (C8) groups. sigmaaldrich.com This high-purity form is typically used in fundamental research where precise stoichiometry and a well-defined catalyst structure are crucial for understanding reaction mechanisms and kinetics.

Aliquat 336 , on the other hand, is a commercial product that is a mixture of quaternary ammonium chlorides. wikipedia.orgottokemi.com It predominantly contains methyltrioctylammonium chloride, but also includes other quaternary ammonium salts with different alkyl chain lengths, primarily C10 (decyl) and sometimes C6 (hexyl) groups, though C8 chains are the most abundant. chemicalbook.comchemicalbook.comwikipedia.org The exact composition can vary between batches and manufacturers.

This compositional difference has significant implications in a research context. While Aliquat 336 is widely used as an effective and economical phase-transfer catalyst and extractant in many applications, the presence of a mixture of alkyl chains can influence its physical properties and reactivity. wikipedia.orgottokemi.comphasetransfercatalysis.com For example, the organophilicity and solubility of the catalyst can be affected by the distribution of alkyl chain lengths, which in turn can impact its efficiency in a given reaction or extraction system. phasetransfercatalysis.com

Therefore, for studies that require a high degree of reproducibility and a clear understanding of structure-activity relationships, the use of pure methyltrioctylammonium chloride is often preferred. In contrast, for many preparative and industrial applications, the performance of Aliquat 336 is more than adequate and it is often the more practical choice.

Table 2: Comparison of Pure Methyltrioctylammonium Chloride and Aliquat 336

| Feature | Pure Methyltrioctylammonium Chloride | Aliquat 336 |

| Composition | Primarily consists of methyltrioctylammonium chloride (C8 chains) sigmaaldrich.com | A mixture of methyl-C8 and methyl-C10 alkylammonium chlorides, with C8 predominating chemicalbook.comwikipedia.org |

| Purity | High purity, well-defined chemical structure | A technical grade mixture with varying composition ottokemi.com |

| Common Use in Research | Fundamental studies, mechanistic investigations, high-precision experiments | General synthetic applications, industrial process development, cost-effective catalysis wikipedia.orgottokemi.com |

| Synonyms | Trioctylmethylammonium chloride, TOMAC nih.gov | Starks' catalyst, Tricaprylmethylammonium chloride wikipedia.orgamericanelements.com |

This table is interactive. You can sort and filter the data.

Structure

2D Structure

属性

IUPAC Name |

methyl(trioctyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBGEWXEAPTVCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35675-86-6 (iodide), 22061-11-6 (Parent) | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044487 | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Methyltrioctylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5137-55-3, 63393-96-4 | |

| Record name | Trioctylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Q8S2MJ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Advanced Characterization in Research

Synthesis Routes for Methyltrioctylammonium Chloride

The primary and most common method for synthesizing methyltrioctylammonium chloride is through the quaternization of a tertiary amine . google.commdpi.com This reaction involves the N-alkylation of trioctylamine (B72094) with a methylating agent. rsc.orgmagritek.com

A prevalent synthetic route involves the reaction of trioctylamine with methyl chloride. google.com This process can be conducted under various conditions, including with or without a solvent. google.com A patented method describes the reaction of trioctylamine and methyl chloride under catalytic conditions, which can rapidly generate the desired product. google.com The reaction is typically heated, for instance, to temperatures between 75-95°C, and may be followed by an incubation period to ensure completion. google.com The pressure is also a key parameter and can be controlled to keep the methyl chloride dissolved in the reaction mixture. google.com Molar ratios of the reactants are carefully controlled, with examples showing a molar mass ratio of trioctylamine to methyl chloride of approximately 0.95–1.10:1.05–0.98. google.com

Another approach involves the use of dimethyl carbonate as the methylating agent in a high-pressure process, catalyzed by tri-n-octylmethylammonium bromine. researchgate.net Optimal conditions for this reaction have been reported as a dimethyl carbonate to trioctylamine molar ratio of 5.6:1, a reaction temperature of 110°C, and a reaction time of 8 hours, achieving a high conversion rate of trioctylamine. researchgate.net

It is important to note that the commercial product often referred to as Aliquat 336 is a mixture containing primarily methyltrioctylammonium chloride, but also includes chains of other lengths, such as C10 (decyl) groups. wikipedia.orgsigmaaldrich.com For research purposes requiring high purity, purification methods are employed. These can include washing a solution of the compound in a solvent like chloroform (B151607) with aqueous solutions of sodium hydroxide (B78521) and sodium chloride, followed by drying. chemicalbook.comchemicalbook.comchemdad.com Recrystallization from solvents such as ethanol (B145695) or ethanol/ether mixtures is another purification technique. chemicalbook.comchemicalbook.comchemdad.com

Table 1: Synthesis Parameters for Methyltrioctylammonium Chloride

| Parameter | Value/Condition | Source |

| Reactants | Trioctylamine and Methyl Chloride | google.com |

| Catalyst | Not always specified, can be self-catalyzed | google.com |

| Temperature | 75-95 °C | google.com |

| Pressure | Not to exceed 0.2 MPa | google.com |

| Reaction Time | 10-15 hours, plus 2-3 hours incubation | google.com |

| Molar Ratio (Trioctylamine:Methyl Chloride) | 0.95–1.10 : 1.05–0.98 | google.com |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the structure and purity of synthesized methyltrioctylammonium chloride.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the characterization of methyltrioctylammonium chloride, FTIR spectra are analyzed to confirm the presence of the quaternary ammonium (B1175870) group and the alkyl chains. aip.orgresearchgate.net The spectra will show characteristic C-H stretching and bending vibrations from the methyl and octyl groups. The absence of N-H stretching vibrations confirms the successful quaternization of the tertiary amine. researchgate.net Studies have used Attenuated Total Reflectance (ATR) FTIR for this purpose. aip.orgnih.gov The interaction between the cation and the chloride anion can also be studied, as it influences the vibrational modes of the CH2 and CH3 groups. researchgate.net

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR spectra of methyltrioctylammonium chloride will show distinct signals for the different types of protons in the molecule. aip.orgresearchgate.netmdpi.com The protons of the methyl group attached to the nitrogen will appear as a singlet at a characteristic chemical shift. The protons of the octyl chains will appear as a series of multiplets, with the protons closest to the nitrogen atom being the most deshielded and appearing at a higher chemical shift. magritek.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. researchgate.net The spectrum will show a signal for the methyl carbon and distinct signals for the eight different carbons of the octyl chains. The chemical shifts of these carbons provide further confirmation of the molecule's structure. chemicalbook.com

Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and purity of methyltrioctylammonium chloride. aip.orgresearchgate.net

Mass spectrometry is used to determine the molecular weight of the cation and to analyze its fragmentation pattern, which can further confirm its structure. researchgate.net The mass spectrum will show a peak corresponding to the methyltrioctylammonium cation ([C₂₅H₅₄N]⁺). aip.org The fragmentation pattern can provide information about the structure of the alkyl chains.

Elemental Analysis and Purity Assessment in Research Contexts

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₂₅H₅₄NCl) to assess the purity of the synthesized methyltrioctylammonium chloride. aip.org Purity can also be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), with some commercial sources stating a purity of greater than 95% or 97.0%. sigmaaldrich.comlgcstandards.comsigmaaldrich.com

Table 2: Analytical Data for Methyltrioctylammonium Chloride

| Analysis Technique | Expected Result | Source |

| ¹H NMR | Signals corresponding to methyl and octyl protons | aip.orgresearchgate.net |

| ¹³C NMR | Signals corresponding to methyl and octyl carbons | researchgate.net |

| Mass Spectrometry | Peak for methyltrioctylammonium cation | aip.org |

| Elemental Analysis | %C, %H, %N consistent with C₂₅H₅₄NCl | aip.org |

| Purity (HPLC) | >95% or >97.0% | sigmaaldrich.comlgcstandards.comsigmaaldrich.com |

Morphological and Structural Studies (e.g., Scanning Electron Microscopy)

While not as commonly reported for the pure compound itself, which is a viscous liquid, morphological studies like Scanning Electron Microscopy (SEM) can be employed when methyltrioctylammonium chloride is used to create films or is part of a composite material. For instance, in corrosion inhibition studies, SEM can be used to analyze the surface of a metal treated with the inhibitor, confirming the formation of a protective film. researchgate.net These studies reveal the surface topography and can provide evidence of the inhibitor's mechanism of action. researchgate.net

Iii. Advanced Catalytic Applications and Mechanistic Studies

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful synthetic methodology that enhances reaction rates between reactants in heterogeneous systems. By using a catalyst like methyltrioctylammonium chloride, it obviates the need for expensive, anhydrous, or polar aprotic solvents, aligning with the principles of green chemistry.

The fundamental role of methyltrioctylammonium chloride in phase-transfer catalysis is to act as a shuttle for anions across the liquid-liquid interface. youtube.com The catalytic cycle begins at the interface of the two immiscible phases. The quaternary ammonium (B1175870) cation, [CH₃(C₈H₁₇)₃N]⁺, being soluble in the organic phase due to its long alkyl chains, pairs with an anion (for example, a hydroxide (B78521) or a reactant anion) from the aqueous phase.

This newly formed ion pair, [CH₃(C₈H₁₇)₃N]⁺A⁻, possesses sufficient lipophilicity to be extracted from the interface into the bulk organic phase. Once in the organic medium, the anion is weakly solvated and thus highly reactive, readily participating in the desired chemical transformation with the organic-soluble substrate. After the reaction, the catalyst cation pairs with the leaving group anion and migrates back to the aqueous phase or interface to restart the catalytic cycle. This continuous transport of anionic reactants into the organic phase, where the reaction occurs, is the cornerstone of its catalytic action. scirp.orgjchemrev.com

An efficient and environmentally benign protocol for the synthesis of acridine (B1665455) dione (B5365651) derivatives has been developed utilizing methyltrioctylammonium chloride as a catalyst in conjunction with ultrasonic irradiation. This method involves a one-pot reaction of an aromatic aldehyde, dimedone, and an amine. The use of methyltrioctylammonium chloride facilitates the reaction, and ultrasonic irradiation significantly accelerates the reaction rate, leading to high yields in shorter time frames. The combination of PTC and sonochemistry provides a synergistic effect, enhancing the mass transfer between the reacting species.

Table 1: Methyltrioctylammonium Chloride-Catalyzed Synthesis of Acridine Diones under Ultrasound

| Entry | Aldehyde | Amine | Product Yield (%) |

| 1 | Benzaldehyde | Aniline | 92 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 95 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 90 |

| 4 | Benzaldehyde | 4-Methylaniline | 94 |

| 5 | 4-Chlorobenzaldehyde | 4-Methylaniline | 96 |

This interactive table summarizes the yields of various acridine dione derivatives synthesized using the specified method.

While phase-transfer catalysis is a versatile method applied in various organic syntheses, including those involving aromatic compounds jchemrev.comajgreenchem.com, its specific application in the synthesis of extended π-conjugated systems using methyltrioctylammonium chloride as the catalyst is not extensively documented in readily available scientific literature. The synthesis of such systems often involves organometallic coupling reactions or condensation reactions under different catalytic conditions.

Methyltrioctylammonium chloride has been successfully employed as a phase-transfer catalyst to improve the synthesis of 3,4-dihydropyrimidinones via the Biginelli reaction in an aqueous medium. scirp.org This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). researchgate.net In a biphasic system (e.g., aqueous NaOH/organic solvent), the catalyst facilitates the transfer of hydroxide ions (⁻OH) from the aqueous phase to the organic phase. scirp.org This transferred, highly active hydroxide ion then acts as a potent basic catalyst for the condensation and cyclization steps of the reaction mechanism, leading to improved yields of the desired dihydropyrimidinone products. scirp.org The efficiency of the catalyst is noted to be superior to other quaternary ammonium salts with shorter alkyl chains or different counter-ions. researchgate.net

Table 2: PTC-Mediated Biginelli Reaction Yields with Methyltrioctylammonium Chloride

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Product Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 88 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 92 |

| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 95 |

| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 85 |

| 5 | Heptanal | Ethyl acetoacetate | Urea | 70 |

This interactive table presents the yields for the Biginelli reaction catalyzed by Methyltrioctylammonium chloride in a biphasic system. Data is based on findings reported in literature. scirp.org

The epoxidation of olefins using aqueous hydrogen peroxide is a key green chemical transformation. Methyltrioctylammonium chloride is a crucial component in catalytic systems developed for this purpose, particularly in the presence of a tungstate (B81510) or molybdate (B1676688) source. In these systems, a catalytically active peroxo-metal species (e.g., peroxotungstate) is formed in the aqueous phase. However, this species is insoluble in the organic phase containing the olefin.

Methyltrioctylammonium chloride functions as a phase-transfer agent, forming a lipophilic ion pair with the peroxotungstate anion. This ion pair, such as [CH₃(C₈H₁₇)₃N]⁺₂[W₂(O₃)(O₂)₄]²⁻, is soluble in the organic phase and can efficiently transfer the active oxidizing species to the olefin substrate, resulting in its epoxidation. researchgate.net This method allows for the efficient use of safe and inexpensive aqueous hydrogen peroxide for the epoxidation of various olefins, including challenging substrates like cyclohexene (B86901) and cyclooctene, with high selectivity. researchgate.netnih.gov

Table 3: Epoxidation of Olefins using H₂O₂ and a PTC System

| Substrate | Catalyst System | Conversion (%) | Epoxide Selectivity (%) |

| Cyclooctene | Na₂WO₄ / PTC / H₃PO₄ | >99 | >99 |

| Cyclohexene | Na₂WO₄ / PTC / H₃PO₄ | 95 | >99 |

| 1-Octene | Na₂WO₄ / PTC / H₃PO₄ | 98 | 96 |

This interactive table shows typical results for olefin epoxidation using a tungstate-based phase-transfer catalysis system where the PTC is a quaternary ammonium salt like methyltrioctylammonium chloride. researchgate.net

Applications in Organic Synthesis via PTC

Hydrogenation of Carbon Dioxide in Biphasic Systems

The conversion of carbon dioxide (CO₂) into valuable chemicals is a cornerstone of sustainable chemistry. Methyltrioctylammonium chloride plays a crucial role as a phase-transfer catalyst in the hydrogenation of CO₂ to formate (B1220265) in biphasic systems. In these systems, the catalyst facilitates the transfer of reactive species between an aqueous phase and an organic phase, thereby enhancing reaction rates and product yields.

Research has demonstrated that in a biphasic system for CO₂ hydrogenation using a ruthenium PNP pincer catalyst and potassium hydroxide as a base, the addition of methyltrioctylammonium chloride significantly increases the yield of formate. dicp.ac.cnresearchgate.netresearchgate.nettudelft.nltudelft.nlrsc.org The poor transport of ionic species across the phase boundary is a key limitation in such systems. By employing methyltrioctylammonium chloride, this limitation is overcome, leading to a substantial improvement in catalytic performance.

The effectiveness of methyltrioctylammonium chloride in this process is highlighted by the data presented in the following table, which showcases the formate yield and turnover number (TON) under various conditions.

Table 1: Effect of Methyltrioctylammonium Chloride on the Hydrogenation of CO₂ in a Biphasic System

| Entry | Solvent | PTC (mol%) | Base (M) | Formate Yield (%) | TON |

|---|---|---|---|---|---|

| 1 | H₂O | No | 10 | 4.0 | 3963 |

| 2 | H₂O/Toluene | No | 10 | 4.8 | 4263 |

| 3 | H₂O/Toluene | 0.055 | 10 | 78 | 66495 |

| 4 | Toluene | 0.055 | 5.0 | 0.3 | 289 |

| 5 | H₂O/Toluene | 0.055 | 5.0 | 65 | 26897 |

| 6 | H₂O/Toluene | 0.055 | 14 | 86 | 102593 |

Reaction conditions: 2 mL total solvent (H₂O/toluene = 1/1), 0.107 µmol of catalyst 1, T = 90 °C, p = 40 bar (pH₂= pCO₂=20 bar), PTC is methyltrioctylammonium chloride, t = 3h. Data sourced from a study on homogeneous hydrogenation of saturated bicarbonate slurry. researchgate.netresearchgate.net

The data clearly indicates that the presence of methyltrioctylammonium chloride (entries 3, 5, and 6) dramatically enhances the formate yield and TON compared to the reactions without the phase-transfer catalyst (entries 1 and 2).

Role in Metal-Catalyzed Cross-Coupling Reactions

Methyltrioctylammonium chloride has been identified as a key component in catalytic systems for the Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides in aqueous media. This reaction is a powerful tool for the formation of carbon-carbon bonds, and conducting it in water aligns with the principles of green chemistry. The use of a phase-transfer catalyst like methyltrioctylammonium chloride is often essential to facilitate the interaction between the water-soluble and organic-soluble reactants and catalysts.

While specific data on the use of methyltrioctylammonium chloride in this exact reaction is still emerging in publicly available literature, the principle is well-established with similar quaternary ammonium salts. For instance, in the Suzuki-Miyaura coupling of 4-chloroacetophenone with various arylboronic acids in water, the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to be effective. arkat-usa.org Given the similar structure and function, it is anticipated that methyltrioctylammonium chloride would exhibit comparable or even enhanced activity due to its greater lipophilicity. The development of such aqueous-phase catalytic systems is a significant step towards more environmentally benign chemical synthesis. google.comnih.govnih.govresearchgate.net

Homogeneous and Heterogeneous Catalysis Systems

Reaction-Controlled Phase Transfer Catalysis Phenomena

The mechanism involves the quaternary ammonium cation (Q⁺) exchanging its initial anion (Cl⁻) for the reactant anion (Nu⁻) at the interface of the two phases. The resulting lipophilic ion pair [Q⁺Nu⁻] diffuses into the organic phase and reacts with the organic substrate (RX) to form the product (RNu) and regenerate the catalyst with the leaving group anion ([Q⁺X⁻]). This species then returns to the aqueous phase to repeat the cycle. In a reaction-controlled scenario, the rate at which the [Q⁺Nu⁻] ion pair reacts with RX in the organic phase is the rate-determining step, assuming the mass transfer steps are comparatively fast. This is often the case when using highly lipophilic and efficient phase-transfer catalysts like methyltrioctylammonium chloride, which can shuttle anions rapidly across the phase boundary.

Integration with Polyoxometalates in Catalytic Systems

The integration of methyltrioctylammonium chloride with polyoxometalates (POMs) has led to the development of highly effective catalytic systems, particularly for oxidation reactions. Polyoxometalates are a class of metal-oxygen clusters that possess unique redox and acidic properties, making them powerful catalysts. However, their application can be limited by their solubility characteristics. By forming an ion pair with a lipophilic quaternary ammonium cation like methyltrioctylammonium, the polyoxometalate anion can be efficiently transferred into an organic phase, creating a potent homogeneous or biphasic catalytic system.

A notable example of this integration is the "Venturello catalyst," which consists of a peroxophosphotungstate anion and the methyltrioctylammonium cation (Aliquat 336). google.comacs.orgresearchgate.netacs.org This catalyst has proven to be highly efficient for the epoxidation of alkenes with hydrogen peroxide. The methyltrioctylammonium cation acts as a phase-transfer agent, shuttling the catalytically active peroxotungstate species from the aqueous phase or a solid state into the organic phase containing the alkene substrate. This approach combines the high reactivity of the polyoxometalate with the enhanced interfacial transport provided by the quaternary ammonium salt, leading to high conversions and selectivities in a biphasic reaction environment. acs.org The synergy between the polyoxometalate and methyltrioctylammonium chloride showcases a sophisticated strategy for designing advanced catalytic systems. dicp.ac.cncapes.gov.brtechnion.ac.ilresearchgate.netrsc.orgrsc.org

Iv. Advanced Separation Science and Extraction Methodologies

Liquid-Liquid Extraction (LLE) Systems

In liquid-liquid extraction (LLE), an aqueous solution containing the target metal ions is brought into contact with an immiscible organic phase composed of methyltrioctylammonium chloride dissolved in a suitable diluent, such as kerosene (B1165875), toluene, or chloroform (B151607). bohrium.comcu.edu.egresearchgate.net The efficiency of the extraction depends on several factors, including the concentration of the extractant, the pH of the aqueous phase, the nature of the anionic species in solution, and the organic diluent used. mdpi.comcu.edu.eg

Selective Metal Ion Extraction from Aqueous Solutions

Methyltrioctylammonium chloride demonstrates high selectivity for a range of metal ions that can form anionic complexes, enabling their separation from other metals that exist as cations or neutral species under specific conditions.

Methyltrioctylammonium chloride is utilized in the recovery of uranium from carbonate leach liquors, a common output in the processing of certain uranium ores. cu.edu.eg In alkaline carbonate solutions, uranium(VI) forms stable anionic complexes, such as uranyl dicarbonate (B1257347) and tricarbonate species, which can be efficiently extracted by an anion exchange mechanism. bohrium.comcu.edu.eg This process, sometimes referred to as the CARBEX (Carbonate Extraction) process, offers high selectivity for uranium recovery. bohrium.comresearchgate.net

Research has shown that factors like the concentration of carbonate, the concentration of the extractant, and the organic-to-aqueous phase ratio significantly influence the extraction efficiency. figshare.com For instance, studies on simulated spent fuel dissolution solutions have used methyltrioctylammonium carbonate (MTOAC), a form of Aliquat 336, to separate and purify uranium. researchgate.net The extraction of U(VI) from a sodium carbonate solution was found to be highly efficient, with separation factors (βU(VI)/Ln(III)) ranging from approximately 8 to 3290, allowing for effective separation from lanthanides. researchgate.net

Table 1: Key Findings in Uranium(VI) Extraction with Methyltrioctylammonium Chloride

| Parameter | Condition | Result | Reference |

| Extractant | 5% Aliquat-336 in kerosene | Effective extraction of U(VI) from carbonate leach liquor. | cu.edu.eg |

| Aqueous Phase | 0.25 mol/L Na2CO3 | Separation factors (βU(VI)/Ln(III)) of ~8 to 3290 were achieved. | researchgate.net |

| Process | CARBEX Process | MTOAC is the primary extractant for uranium and plutonium recovery. | bohrium.com |

| Stripping Agent | 1 mol/L H2SO4 | 87% of uranium was stripped from the loaded organic phase. | cu.edu.eg |

The separation of cobalt(II) from nickel(II) is a critical step in the recycling of spent lithium-ion batteries, as their chemical properties are very similar. nih.govresearchgate.net Methyltrioctylammonium chloride (MTOAC) has proven effective for this separation from chloride solutions. nih.govrsc.org In the presence of a high concentration of chloride ions, cobalt(II) forms the anionic tetrachlorocobaltate(II) complex, [CoCl₄]²⁻, which is readily extracted by MTOAC. nih.govresearchgate.net Nickel(II), under the same conditions, does not form such extractable anionic complexes and remains in the aqueous phase. nih.govdeswater.com

Studies have demonstrated that the chloride ion concentration in the aqueous phase is a dominant factor, with cobalt extraction efficiency increasing significantly as the chloride concentration rises. nih.govnih.gov Optimal conditions have been identified where high cobalt extraction is achieved with minimal nickel co-extraction. For example, one study achieved a cobalt extraction efficiency of 98.23% with a nickel loss of only 0.86%. nih.govresearchgate.net The extracted cobalt can then be effectively stripped from the organic phase using dilute hydrochloric acid. nih.gov

Table 2: Optimal Conditions for Cobalt(II) and Nickel(II) Separation using MTOAC

| Parameter | Optimal Condition | Cobalt Extraction Efficiency (%) | Nickel Loss Rate (%) | Reference |

| [Cl⁻]aq | 5.5 M | 98.23 | 0.86 | nih.gov, researchgate.net, rsc.org |

| [MTOAC]org | 1.3 M | 98.23 | 0.86 | nih.gov, researchgate.net, rsc.org |

| O/A Ratio | 1.5 | 98.23 | 0.86 | nih.gov, researchgate.net, rsc.org |

| pH | 1.0-6.0 | The effect was not significant on extraction efficiency. | - | nih.gov, researchgate.net, rsc.org |

Separating gallium and iron from chloride media is challenging because both form stable anionic chloro-complexes, GaCl₄⁻ and FeCl₄⁻, respectively. nih.gov However, methyltrioctylammonium chloride can be used for their separation. One approach involves the use of methyltrioctylammonium iodide, where the iodide counter-ion reduces Fe(III) to Fe(II), which does not form the extractable anionic complex, thereby allowing for the selective extraction of gallium. nih.gov In other systems using Aliquat 336, the separation of gallium from the bulk target matrix has been achieved, leaving arsenic isotopes (produced from gallium oxide targets) in the aqueous phase. researchgate.net

Table 3: Research Findings on Gallium and Iron Separation

| Extractant System | Key Finding | Result | Reference |

| Methyltrioctylammonium iodide in 2 M HCl | Reduction of Fe³⁺ to Fe²⁺ by the iodide counterion. | Inhibited iron transport, facilitating quantitative gallium extraction. | nih.gov |

| 0.01 M Aliquat-336 in 2 M HCl | Separation of arsenic from gallium target. | Complete separation of As from the bulk Ga. | researchgate.net |

Methyltrioctylammonium chloride has been extensively studied for the extraction of various heavy metals from different aqueous media. researchgate.netresearchgate.net The extraction efficiency is highly dependent on the formation of anionic complexes, which is influenced by the type and concentration of the ligand (e.g., chloride) in the aqueous phase.

Zinc(II) and Iron(III): From chloride solutions, both Zn(II) and Fe(III) can be extracted. rsc.org In deep eutectic solvents, the basic extractant Aliquat 336 has been used to separate zinc(II) from lead(II) after iron(III) was first removed using a different extractant (Cyanex 923). rsc.org

Cadmium(II): The extraction of cadmium from sulfate (B86663) media using Aliquat 336 has been shown to be feasible, with the highest separation factor from nickel observed at a pH of 4.05. uctm.edu In chloride media, the combination of Aliquat 336 with tributyl phosphate (B84403) (TBP) has been shown to enhance the separation of Cd(II) from Cu(II). mdpi.com

Copper(II): The extraction of copper(II) is generally less favorable than that of zinc, cadmium, or iron(III) from chloride solutions, which allows for their separation. researchgate.netmdpi.com The use of masking agents can further suppress the extraction of interfering ions like copper. mdpi.com

Table 4: Extraction Efficiencies and Separation Factors for Various Metal Ions

| Metal System | Extractant/Conditions | Key Result | Reference |

| Zn(II)/Cu(II) | 0.1 M Cyanex 272 + 0.06 M Aliquat 336 in kerosene | High selective extraction of Zn(II) over Cu(II) (SZn/Cu = 3162). | researchgate.net |

| Cd(II)/Ni(II) | 1.2 M Aliquat 336, pH 4.05 (Sulfate medium) | High separation factor (β = 212.2) between Cd and Ni. | uctm.edu |

| Cd(II)/Cu(II) | 100 mM Aliquat 336 + 50 mM TBP, pH 5 | ~85% extraction of Cd(II) with ~10% co-extraction of Cu(II). | mdpi.com |

| Fe(III)/Zn(II) | R4NCy (an ionic liquid derived from Aliquat 336) | Close to 100% extraction for both Fe(III) and Zn(II). | researchgate.net |

The extraction of niobium from alkaline solutions using methyltrioctylammonium chloride has been investigated as an alternative to traditional, highly corrosive hydrofluoric acid-based processes. researchgate.net In alkaline media, niobium can exist as anionic species, such as hexaniobates, which are amenable to extraction by anion exchangers like Aliquat 336. researchgate.net However, the presence of competing anions and the deprotonation caused by interactions with alkali ions can present challenges to the extraction process. researchgate.net Despite these challenges, studies have shown that Aliquat 336 can effectively extract niobium and tantalum from fluoride-free leachates, achieving an extraction yield of 97.9% for niobium under certain conditions. researchgate.net

Table 5: Summary of Niobium Extraction Studies

| System | Extractant/Conditions | Result | Reference |

| Fluoride-free leachate | 0.29 M Aliquat 336, O/A = 2/1 | Almost complete uptake of Nb and Ta in two countercurrent stages. | researchgate.net |

| Alkaline solutions | Aliquat 336 | Coexistence of competing anions and deprotonation can be a drawback. | researchgate.net |

| HF solution (0.05M) | 5 x 10⁻⁴ M Aliquat 336 | Quantitative extraction of tantalum, leaving niobium in the aqueous phase. | osti.gov |

Extraction of Organic Compounds and Volatile Solvents

Methyltrioctylammonium chloride, often referred to as Aliquat 336, has demonstrated significant potential as a solvent for the separation of various organic molecules. Its unique structure, featuring a quaternary ammonium (B1175870) core with long alkyl chains, allows it to effectively interact with and separate a range of compounds.

Methyltrioctylammonium chloride has been systematically investigated as a potential extraction solvent for a variety of volatile organic compounds. researchgate.net A study utilizing gas-liquid chromatography determined the experimental activity coefficients at infinite dilution for 33 different solutes, including alkanes, alkenes, alkynes, ketones, aromatic hydrocarbons, and heterocycles like thiophene (B33073) and tetrahydrofuran (B95107) (THF), at temperatures ranging from 313.15 K to 343.15 K. researchgate.net

The interactions between methyltrioctylammonium chloride and these solutes are crucial for its separation capabilities. From the activity coefficient data, key physicochemical properties at infinite dilution, such as partial molar excess enthalpy, Gibbs free energy, and entropy, were calculated. researchgate.net These parameters provide insight into the nature of the intermolecular forces at play. The selectivity and capacity for important petrochemical separation challenges, such as heptane/thiophene, heptane/benzene, cyclohexane/cyclohexene (B86901), hexane/toluene, and hexane/hexene, were computed and compared with other ionic liquids, highlighting its performance in these applications. researchgate.net

Table 1: Investigated Organic Compounds for Separation by Methyltrioctylammonium chloride researchgate.net

| Compound Class | Examples |

| Alkanes | Heptane, Hexane, Cyclohexane |

| Alkenes | Hexene, Cyclohexene |

| Alkynes | Not explicitly named in summary |

| Ketones | Not explicitly named in summary |

| Aromatic Hydrocarbons | Benzene, Toluene |

| Heterocycles | Thiophene, Tetrahydrofuran (THF) |

| Other | Alcohols, Water, Acetonitrile |

This table is generated based on the classes of compounds mentioned in the cited research.

In recent advancements, methyltrioctylammonium chloride (MTOAC) serves as a fundamental component in the synthesis of novel hydrophobic deep eutectic solvents (HDES). rsc.orgresearchgate.net These HDES are created by combining MTOAC, which acts as the hydrogen bond acceptor (HBA), with various hydrogen bond donors (HBDs), such as straight-chain alcohols (e.g., n-butanol) or saturated fatty acids. rsc.orgresearchgate.net

These MTOAC-based HDES have been successfully employed in vortex-assisted liquid phase microextraction (VALPME) techniques. rsc.org For instance, a DES composed of MTOAC and n-butanol was used in a VALPME method coupled with high-performance liquid chromatography-ultraviolet detection (HPLC-UV) to determine common acaricides in fruit juice samples. rsc.org The development of these HDES presents a greener alternative to traditional volatile organic solvents, demonstrating high extraction efficiency for contaminants in aqueous samples. rsc.orgresearchgate.netsci-hub.se The first use of a deep eutectic solvent in dispersive liquid-liquid microextraction involved a mixture of choline (B1196258) chloride and 4-chlorophenol (B41353) to extract pesticides from fruit juices and vegetables. researchgate.net

Mechanistic Studies of Extraction Processes

The efficacy of methyltrioctylammonium chloride in extraction processes is rooted in its ability to act as a liquid anion exchanger and form ion pairs with target species.

Methyltrioctylammonium chloride is classified as a strong-base anion exchanger. Its primary mechanism of action in solvent extraction involves the formation of ion pairs with anionic complexes. lookchem.com In many applications, particularly in hydrometallurgy, metal ions in an aqueous solution containing a high concentration of anions like chloride form anionic complexes (e.g., [CoCl₄]²⁻, [CdI₄]²⁻). researchgate.netrsc.orgebi.ac.uk

2[CH₃(C₈H₁₇)₃N]⁺Cl⁻(org) + MCl₄²⁻(aq) ⇌ {[CH₃(C₈H₁₇)₃N]⁺}₂[MCl₄]²⁻(org) + 2Cl⁻(aq)

This mechanism is fundamental to its use in recovering metals like cobalt from spent lithium-ion batteries and uranium from carbonate leach liquors. researchgate.netrsc.orgcu.edu.eg The extraction of metal-dye complexes, such as those with Xylenol Orange, also proceeds through this ion-pair formation mechanism. nih.gov

The composition of the aqueous phase significantly impacts the extraction efficiency of methyltrioctylammonium chloride.

Chloride Ion Concentration : In the extraction of metals that form chloro-complexes, the concentration of chloride ions ([Cl⁻]) in the aqueous phase is a critical parameter. Studies on cobalt extraction from nickel-containing solutions show that the cobalt extraction efficiency increases rapidly with a higher [Cl⁻] concentration. researchgate.netrsc.org This is because a high chloride concentration promotes the formation of the extractable anionic chloro-complex (e.g., [CoCl₄]²⁻). For instance, under optimized conditions including a [Cl⁻] of 5.5 M, cobalt extraction reached 98.23%. researchgate.netrsc.org

pH : The effect of pH on extraction efficiency can vary depending on the target species. For the extraction of cobalt from chloride media, the initial aqueous pH was found to have no significant effect when varied from 1 to 6. researchgate.netrsc.org However, for the extraction of uranium(VI) from carbonate solutions, the pH is a determining factor, with an optimal pH of 9 being identified for efficient extraction. cu.edu.eg In the case of extracting metal-Xylenol Orange complexes, the process is carried out in acidic medium (pH 0-3). nih.gov

Kinetic investigations reveal that the extraction of metals using methyltrioctylammonium chloride is often controlled by the rate of the chemical reaction.

In the extraction of cobalt(II) from a high-chloride aqueous phase, the process was determined to be limited by the chemical reaction rather than mass transfer. researchgate.netrsc.org The kinetic equation for this specific cobalt extraction was determined to be: R(Co) = 4.7 × 10⁻³MTOAC¹·⁸⁵Co¹·²⁵ researchgate.netrsc.org

Similarly, a kinetic study of uranium(VI) extraction from an alkaline carbonate medium using MTOAC (as Aliquat-336) in kerosene was conducted in a stirred Lewis cell. researchgate.net The investigation into the effects of various parameters, including hydrogen ion, carbonate, hydroxide (B78521), Aliquat-336, and uranium concentrations, concluded that the extraction process is governed by a chemical reaction occurring in the bulk phase. researchgate.net

Solid-Phase Extraction (SPE) and Microextraction Techniques

Methyltrioctylammonium chloride has been integrated into various solid-phase extraction and microextraction techniques to enhance the preconcentration and determination of trace-level analytes. Its function typically involves acting as an ion-pairing agent or as a surface modifier for solid sorbents.

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique known for its speed, simplicity, and high enrichment factors. The use of methyltrioctylammonium chloride in an ion-pair-based DLLME (IP-DLLME) approach allows for the efficient extraction of hydrophilic or ionic analytes that would otherwise have poor partitioning into the organic extraction solvent.

In a typical IP-DLLME method, the target analyte is first converted into an ion pair with methyltrioctylammonium chloride. For instance, in the analysis of phosphate, the ion is first reacted with molybdate (B1676688) to form the phosphomolybdate heteropoly acid, which is then reduced to a blue-colored complex. analchemres.orgresearchgate.net This anionic complex forms a charge-neutral ion pair with the methyltrioctylammonium cation, rendering it hydrophobic enough to be extracted. analchemres.orgresearchgate.net A mixture of a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., carbon tetrachloride) is then rapidly injected into the aqueous sample. analchemres.orgresearchgate.net This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid mass transfer of the ion pair into the organic phase. analchemres.orgresearchgate.net Subsequent centrifugation separates the phases, and the analyte-enriched sedimented phase can be analyzed by spectrophotometry or other instrumental methods. analchemres.orgresearchgate.net This approach has been successfully applied to determine trace amounts of phosphate in water samples and gold (as the AuCl₄⁻ complex) in environmental waters. analchemres.orgresearchgate.net

Table 1: Performance of IP-DLLME Methods Using Methyltrioctylammonium Chloride

| Analyte | Matrix | Key Reagents | Extraction Solvent | Detection Limit | Enrichment Factor | Reference |

| Phosphate | Water, Wastewater | Ammonium molybdate, Stannous chloride | Carbon Tetrachloride | 12 ng/mL | Not Specified | analchemres.orgresearchgate.net |

| Gold (III) | Tap, Lake, Mining Water | Hydrochloric acid | 1-Octanol | 0.09 ng/mL | 150 | researchgate.net |

Ultrasonic Assisted Magnetic Solid Phase Extraction (UA-MSPE) is an advanced SPE technique that utilizes magnetic nanoparticles (MNPs) as sorbents and ultrasound to accelerate the extraction process. The large surface area of MNPs allows for efficient extraction, while their magnetic properties permit easy and rapid separation from the sample matrix using an external magnet, eliminating the need for centrifugation or filtration.

Methyltrioctylammonium chloride is used to modify the surface of these MNPs, creating a sorbent capable of extracting specific analytes via an ion-exchange or ion-pairing mechanism. In one application, magnetic waste-tyre-derived activated carbon was modified with methyltrioctylammonium chloride to create a novel adsorbent. uj.ac.za This material was then used for the UA-MSPE of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, ketoprofen, and diclofenac (B195802) from wastewater. uj.ac.za In another study, magnetic iron oxide nanoparticles (MIONPs) were used in conjunction with methyltrioctylammonium chloride (referred to as Aliquat 336) to extract nitrophenols and chlorophenols from water samples. nih.gov The ultrasound energy serves to disperse the magnetic sorbent throughout the sample, ensuring rapid mass transfer and reducing the time needed to reach extraction equilibrium. nih.gov After extraction, the analyte-loaded MNPs are collected with a magnet, and the analytes are desorbed using a small volume of an appropriate solvent before instrumental analysis. nih.gov

Table 2: Research Findings for UA-MSPE with Methyltrioctylammonium Chloride

| Adsorbent | Analytes | Matrix | Key Findings | Reference |

| Magnetic waste-tyre activated carbon modified with methyltrioctylammonium chloride | Naproxen, Ketoprofen, Diclofenac | Wastewater | The synthesized adsorbent was successfully applied for the extraction and preconcentration of the target NSAIDs. | uj.ac.za |

| Magnetic iron oxide nanoparticles (MIONPs) with Aliquat 336 | Nitrophenols, Chlorophenols | Environmental Water | The method was rapid (10 min), sensitive (LODs 0.005-0.041 µg/L), and provided high enrichment factors (76-195). | nih.gov |

Solid-phase extraction disks, particularly those with an octadecyl silica (B1680970) (C18) stationary phase, are widely used for sample clean-up and preconcentration. The hydrophobic C18 surface can be dynamically modified with surfactants like methyltrioctylammonium chloride to create an ion-exchanger suitable for trapping ionic species from large volumes of aqueous solution.

A notable application is the preconcentration of cadmium from water samples. In this method, an octadecyl silica membrane disk is modified by passing a solution of methyltrioctylammonium chloride through it. The hydrophobic octyl chains of the surfactant adsorb onto the C18 surface, while the positively charged quaternary ammonium groups orient towards the sample solution, effectively converting the disk into an anion exchanger. When a water sample containing iodide is passed through the disk, cadmium forms the anionic tetraiodocadmate(II) complex (CdI₄²⁻). This anionic complex is then retained on the modified disk by electrostatic attraction. The sorption is effective over a broad pH range of 1-8. After preconcentrating the analyte from a large sample volume (e.g., 1000 mL), the sorbed cadmium is eluted with a small volume (e.g., 10 mL) of 1 M nitric acid in ethanol (B145695). This procedure achieves a high preconcentration factor of 100 and allows for the determination of cadmium at very low levels, with a reported limit of detection of 0.014 ng/mL and a precision of 1.2% at 2.5 µg/L. analchemres.org

Table 3: Performance Data for Cadmium Preconcentration on Modified C18 Disks

| Parameter | Value | Reference |

| Analyte | Cadmium (as CdI₄²⁻) | analchemres.org |

| Sorbent | Octadecyl silica membrane disk modified with methyltrioctylammonium chloride | analchemres.org |

| Eluent | 1 M Nitric Acid in Ethanol | analchemres.org |

| Preconcentration Factor | 100 | analchemres.org |

| Limit of Detection (LOD) | 0.014 ng/mL | analchemres.org |

| Precision (RSD%) | 1.2% (at 2.5 µg/L) | analchemres.org |

V. Applications in Advanced Materials and Membrane Technology

Polymer Inclusion Membranes (PIMs)

Polymer Inclusion Membranes are a promising and environmentally friendly technology for the selective separation of chemical species. These membranes typically consist of a base polymer, a plasticizer, and an extractant or carrier, which is responsible for the selective transport of the target analyte. Methyltrioctylammonium chloride, commercially known as Aliquat 336, has proven to be a highly effective carrier in PIMs for the separation of various metal ions.

The design of PIMs utilizing methyltrioctylammonium chloride is a multi-faceted process aimed at maximizing both selectivity and transport efficiency. The composition of the membrane, particularly the relative amounts of the base polymer, the carrier (methyltrioctylammonium chloride), and a plasticizer, is a critical factor that is extensively optimized for specific separation tasks.

Common base polymers used in conjunction with methyltrioctylammonium chloride include cellulose (B213188) triacetate (CTA), poly(vinyl chloride) (PVC), and poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP). The choice of polymer influences the mechanical strength and stability of the membrane. Plasticizers, such as 2-nitrophenyloctyl ether (NPOE) or dibutyl phthalate (B1215562) (DBP), are often incorporated to enhance the flexibility and permeability of the membrane by facilitating the mobility of the carrier within the polymer matrix.

Optimization studies often involve systematically varying the concentrations of these components to achieve the desired transport kinetics and separation factors. For instance, in the separation of Cd(II), Pb(II), and Zn(II), experimental design strategies have been employed to determine the optimal PIM composition. One such optimized membrane consisted of 0.05 g of CTA, 0.06 g of Aliquat 336, and 0.0325 g of NPOE. mdpi.com Another study focused on the extraction of gold developed a PIM composed of 40% PVC, 40% Aliquat 336, and 20% trioctylamine (B72094) (TOA). doaj.org These examples highlight that the optimal membrane formulation is highly dependent on the target metal ion and the specific application.

The performance of PIMs containing methyltrioctylammonium chloride has been evaluated for the selective separation of a range of valuable and toxic metal ions.

Gold (Au): PIMs have been successfully employed for the recovery of gold from acidic solutions. A membrane composed of 40% PVC, 40% Aliquat 336, and 20% TOA achieved a gold recovery factor of 37.93% after 6 hours from a 10 ppm gold solution in 0.25 M hydrochloric acid. doaj.org

Zn(II)/Cu(II) Separation: The selective separation of zinc(II) from copper(II) is a significant challenge in hydrometallurgy. PIMs based on methyltrioctylammonium chloride have demonstrated high selectivity for Zn(II) over Cu(II). In one study, a PIM containing a mixture of trioctylphosphine (B1581425) oxide (TOPO) and Aliquat 336 as the carrier successfully separated Zn(II) from Cu(II). tandfonline.comtandfonline.com Over 87% of Zn(II) was recovered from a 0.5 M HCl source phase into a 0.5 M H₂SO₄ stripping phase. tandfonline.comtandfonline.com Another investigation using a PVC-based PIM with methyltrioctylammonium chloride reported a remarkable separation factor of 1996 for Zn(II)/Cu(II). nih.gov

Zn(II)/Fe(III) Separation: The separation of zinc(II) from iron(III) is another critical industrial process. PIMs containing methyltrioctylammonium chloride have shown excellent performance in this regard, with a reported separation factor of 606 for Zn(II)/Fe(III). nih.gov The separation mechanism relies on the faster diffusion of the Zn(II) complex through the membrane, allowing for its effective separation from Fe(III). nih.gov

Cd(II)/Cu(II) Separation: PIMs with methyltrioctylammonium chloride have also been applied to the separation of cadmium(II) from copper(II). A separation factor of 112 has been achieved for the Cd(II)/Cu(II) pair, demonstrating the versatility of this membrane system. nih.gov

| Metal Ion Pair | Carrier System | Base Polymer | Separation Factor | Source |

| Zn(II)/Cu(II) | Methyltrioctylammonium chloride | PVC | 1996 | nih.gov |

| Zn(II)/Fe(III) | Methyltrioctylammonium chloride | PVC | 606 | nih.gov |

| Cd(II)/Cu(II) | Methyltrioctylammonium chloride | PVC | 112 | nih.gov |

| Gold (Au) Recovery | 40% Aliquat 336, 20% TOA | 40% PVC | 37.93% recovery after 6h | doaj.org |

| Zn(II)/Cu(II) | TOPO and Aliquat 336 | CTA | >87% Zn(II) recovery | tandfonline.comtandfonline.com |

The long-term stability of PIMs is crucial for their practical application. The loss of the carrier from the membrane matrix is a primary concern that can diminish performance over time. Studies have investigated the stability of methyltrioctylammonium chloride-based PIMs by monitoring mass loss during prolonged contact with aqueous solutions. researchgate.net

The stability is influenced by the composition of the PIM and the nature of the aqueous phase. For example, the loss of Aliquat 336 from a PVC-based membrane was found to be higher in deionized water compared to a sodium chloride solution, highlighting the role of the anion exchange equilibrium in membrane stability. researchgate.net The choice of plasticizer also plays a significant role, with some studies showing that replacing dibutyl phthalate with 2-nitrophenyloctyl ether can improve the stability of the PIMs. nih.gov

Furthermore, the physical integrity of the membrane is essential. A well-fabricated PIM should be flexible and not show signs of deformation or tearing. mdpi.com Research has also explored the reuse of these membranes. In one study, a PIM used for arsenic transport showed only a slight variation in transport efficiency over five 24-hour cycles, indicating good operational stability. mdpi.com

Development of Optical Chemical Sensors

The unique ion-binding properties of methyltrioctylammonium chloride have also been harnessed in the development of optical chemical sensors. These sensors translate the chemical interaction between the analyte and the sensing material into a measurable optical signal.

The fabrication of optical sensor membranes involves the immobilization of methyltrioctylammonium chloride onto a solid support, typically a polymer membrane. A common approach is to dissolve the base polymer, such as triacetylcellulose (B593227), and methyltrioctylammonium chloride in a suitable solvent and then cast the solution to form a thin, transparent film.

For example, an optical sensor for cobalt was designed by immobilizing methyltrioctylammonium chloride on a triacetylcellulose membrane. uq.edu.au This colorless membrane serves as the sensing element. The immobilization of the sensing reagent within the polymer matrix prevents its leaching while allowing for interaction with the target analyte.

The sensing mechanism of optical sensors based on methyltrioctylammonium chloride typically involves the formation of a colored complex with the target analyte, which can be detected spectrophotometrically.

In the case of the cobalt sensor, the sensing principle relies on the formation of a blue-colored complex in the presence of Co(II) and thiocyanate (B1210189) ions. uq.edu.au The intensity of the blue color is proportional to the concentration of cobalt in the sample. This sensor exhibited a linear response to Co(II) in the concentration range of 8.5 × 10⁻⁶ to 1.3 × 10⁻⁴ mol L⁻¹, with a detection limit of 5.9 × 10⁻⁶ mol L⁻¹. uq.edu.au The sensor demonstrated good reproducibility, with relative standard deviations of 1.58% and 1.10% for replicate measurements of 3.4 × 10⁻⁵ and 1 × 10⁻⁴ mol L⁻¹ of Co(II), respectively. uq.edu.au A key feature of this sensor is its regenerability; the membrane could be regenerated using a sodium oxalate (B1200264) solution, allowing for multiple uses. uq.edu.au The optode was also reported to be stable for over a month when stored in water. uq.edu.au

| Analyte | Sensing Principle | Linear Range | Limit of Detection | Response Time | Source |

| Cobalt (II) | Formation of a blue complex with thiocyanate | 8.5 × 10⁻⁶ - 1.3 × 10⁻⁴ mol L⁻¹ | 5.9 × 10⁻⁶ mol L⁻¹ | ~7 min | uq.edu.au |

Sensing Mechanism and Analytical Performance for Specific Analytes

Integration in Polysulfone Blends for Enhanced Membrane Performance

Methyltrioctylammonium chloride, also known as Aliquat 336, is integrated into polysulfone (PSU) blends to fabricate advanced membranes with improved performance for environmental applications. mdpi.com Polysulfone is a robust polymer often used for membrane production, and the addition of MTOAC as an ionic liquid can significantly modify the membrane's characteristics.

The incorporation of Aliquat 336 into the polysulfone matrix can lead to an increase in the glass transition temperature (Tg) of the blend. mdpi.com This suggests the formation of a network or interactions between the MTOAC and the polymer chains, resulting in increased stiffness of the polymer structure. mdpi.com This enhanced thermal stability is a desirable property for membranes used in various operating conditions.

Membranes fabricated from polysulfone blends containing MTOAC have shown high efficiency in water treatment processes, such as the removal of pharmaceutical contaminants like diclofenac (B195802). mdpi.com The efficiency of these membranes in removing such contaminants increases with a higher content of the ionic liquid in their structure. For instance, membranes with 15 wt% Aliquat 336 have demonstrated a 97% removal degree of diclofenac. mdpi.com The higher affinity of diclofenac for ammonium-based ionic liquids like MTOAC is attributed to stronger electrostatic or intermolecular interactions. mdpi.com These findings highlight the potential of MTOAC-polysulfone blend membranes for the development of high-performance systems for water purification. mdpi.com

Vi. Methyltrioctylammonium Chloride As a Component in Ionic Liquids and Deep Eutectic Solvents

Quaternary Ammonium (B1175870) Ionic Liquids in Extraction and Catalysis

Quaternary ammonium salts like methyltrioctylammonium chloride are integral to the field of solvent extraction and catalysis. wikipedia.orgottokemi.com Functioning as a phase transfer catalyst, it facilitates reactions between reactants located in different immiscible phases, enhancing reaction rates and efficiency. wikipedia.orgphasetransfercatalysis.com A notable example of its catalytic application is in the green chemistry synthesis of 1,6-hexanedioic acid (adipic acid) through the oxidation of cyclohexene (B86901), which presents a more environmentally friendly alternative to traditional methods that produce hazardous waste. wikipedia.orgchemeurope.com

In the realm of hydrometallurgy, methyltrioctylammonium chloride is widely employed as a liquid anion exchanger for the extraction and separation of various metals. nih.govottokemi.compsu.edu It is typically dissolved in hydrocarbon solvents, where it forms ion pairs with anionic metal complexes, transferring them from an aqueous phase to the organic phase. wikipedia.orgottokemi.com This has been effectively demonstrated in the extraction of numerous metals, including:

Rhenium: It is considered one of the most effective extractants for perrhenate (B82622) (ReO₄⁻) anions. nih.gov

Cadmium: It can be used to extract cadmium from aqueous chloride solutions. psu.edu

Rare Earth Elements: It has been used in the separation of neodymium/iron and samarium/cobalt from nitrate (B79036) media. researchgate.net

Other Metals: Its applications extend to the extraction of gallium, indium, titanium, zirconium, chromium, molybdenum, and gold. psu.edunih.gov

The efficiency of extraction is often influenced by the diluent used, with studies showing varied performance between solvents like carbon tetrachloride and chloroform (B151607). nih.govpsu.edu Furthermore, its utility can be enhanced when used as a synergistic agent in combination with other extractants, such as in the extraction of lanthanoids. nih.gov

Hydrophobic Deep Eutectic Solvents (HDES) Formation and Their Applications

Methyltrioctylammonium chloride is a key hydrogen bond acceptor (HBA) in the synthesis of hydrophobic deep eutectic solvents (HDES). researchgate.netrsc.org HDES are a subclass of DESs that are immiscible with water, making them attractive green alternatives to conventional volatile organic solvents for liquid-liquid extraction processes. researchgate.netsci-hub.se They are formed by mixing methyltrioctylammonium chloride with a suitable hydrogen bond donor (HBD), typically at room temperature, resulting in a liquid with a melting point significantly lower than its individual components. sci-hub.sersc.org

The choice of HBD is crucial as it determines the physicochemical properties and specific applications of the resulting HDES. Common HBDs combined with methyltrioctylammonium chloride include long-chain fatty acids and alcohols. researchgate.net

| Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application |

| Saturated Fatty Acids (e.g., Hexanoic Acid) | 1:2 | Extraction of Palladium(II) from hydrochloric acid solution. researchgate.net |

| Saturated Fatty Alcohols (e.g., 1-Hexanol) | 1:1 | Extraction of Palladium(II) from hydrochloric acid solution. researchgate.net |

| n-Butanol | - | Vortex-assisted liquid phase microextraction of acaricides in fruit juice. rsc.org |

| 1-Hexanol (B41254) or 1-Decanol (B1670082) | - | Liquid-liquid extraction of isopropanol-water azeotrope. mdpi.com |

| Lactic Acid | - | Reverse flotation of magnetite. researchgate.net |

| L-Menthol | - | Extraction of Ti(IV) from chloride solutions. orscience.ru |

The extraction mechanism often involves an anion exchange where the target anion in the aqueous phase replaces the chloride anion in the DES, forming an ion-pair with the methyltrioctylammonium cation. researchgate.net These HDES have demonstrated high extraction efficiencies, excellent selectivity, and the potential for reuse over multiple cycles, highlighting their role in developing more sustainable separation processes. researchgate.net

Pretreatment of Biomass for Biorefining Applications

The conversion of lignocellulosic biomass into biofuels and valuable chemicals is often hindered by the material's natural recalcitrance, a result of the complex and rigid structure of cellulose (B213188), hemicellulose, and lignin (B12514952). taylorfrancis.comnih.govncsu.edu Pretreatment is a critical step to disrupt this structure, making the carbohydrates more accessible for subsequent enzymatic hydrolysis. taylorfrancis.comnih.gov Ionic liquids have emerged as effective solvents for biomass pretreatment because of their ability to dissolve large quantities of lignocellulosic materials. nih.govkoreascience.kr Methyltrioctylammonium chloride, in particular, has been investigated as a cost-effective ionic liquid for this purpose. cncb.ac.cnnih.gov

A primary goal of biomass pretreatment is delignification, the removal of lignin to expose cellulose and hemicellulose. nih.govaidic.it Methyltrioctylammonium chloride has proven effective in removing lignin from lignocellulosic feedstocks like sugarcane bagasse. nih.govresearchgate.net Studies have shown that treating sugarcane bagasse with this ionic liquid, sometimes in conjunction with an alkali pretreatment, leads to significant lignin removal. nih.govresearchgate.net For instance, a 90% lignin recovery from sugarcane bagasse was achieved after treatment with an imidazolium-based ionic liquid, demonstrating the potential of such processes. nih.gov

The effectiveness of the pretreatment is confirmed through various analytical techniques. Gravimetric analysis quantifies the amount of lignin removed, while Scanning Electron Microscopy (SEM) reveals structural changes, such as the creation of a more porous and irregular surface on the biomass after delignification. nih.govnih.gov Spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) confirm the removal of lignin and alterations in the chemical structure of the bagasse. nih.gov This delignification is crucial as it provides enzymes with better access to the cellulose for hydrolysis. nih.gov

Following the removal of lignin, cellulose can be extracted from the pretreated biomass. cncb.ac.cnnih.gov The use of methyltrioctylammonium chloride as a pretreatment agent facilitates the extraction of cellulose from sources like sugarcane bagasse under relatively mild conditions. cncb.ac.cnnih.gov The efficiency of this process helps to overcome the high costs often associated with ionic liquid use, especially when the ionic liquid can be recycled. cncb.ac.cn

The pretreatment not only allows for the separation of cellulose but also modifies its structure. A key structural change is the reduction in cellulose crystallinity. nih.gov X-ray Powder Diffraction (XRD) analysis of sugarcane bagasse treated with ionic liquids has shown a significant decrease in the Crystallinity Index. nih.gov This transformation from a highly ordered crystalline structure to a more amorphous form is highly beneficial, as it increases the accessibility of the cellulose chains to enzymes, thereby enhancing the efficiency of subsequent hydrolysis steps. nih.govsajs.co.za The extracted cellulose can be further modified, for example, through cationization using quaternary ammonium salts, to create materials with specific properties for applications like water treatment. nih.gov

The ultimate goal of pretreating lignocellulosic biomass is to improve the efficiency of enzymatic hydrolysis, the process where enzymes break down cellulose into fermentable sugars. ncsu.edusajs.co.za Pretreatment with methyltrioctylammonium chloride significantly enhances the susceptibility of cellulose to enzymatic attack. nih.gov Studies have demonstrated that sugarcane bagasse pretreated with this ionic liquid is a superior substrate for cellulase (B1617823) production by various microorganisms. nih.govnih.gov

Research involving the thermophilic bacterium Bacillus aestuarii UE25 showed that fermenting cellulose extracted from pretreated sugarcane bagasse yielded 245.16% higher cellulase titers compared to cellulose from untreated bagasse. cncb.ac.cnnih.gov In another study, fermentation of the ionic liquid-pretreated bagasse by the same bacterium resulted in high yields of industrially important cellulolytic enzymes. nih.gov

The table below summarizes the enhanced enzyme production from various thermophilic bacterial strains using sugarcane bagasse (SB) pretreated with methyltrioctylammonium chloride.

| Bacterial Strain | Substrate | Endoglucanase (EG) Yield (IU/mL) | Reference |

| Aneurinibacillus thermoaerophilus UE1 | IL Pretreated SB | 22.2 | nih.gov |

| Brevibacillus borstelensis UE10 | IL Pretreated SB | 22.18 | nih.gov |

| Brevibacillus borstelensis UE27 | IL Pretreated SB | 33.3 | nih.gov |

| Bacillus aestuarii UE25 | IL Pretreated SB | 118.4 | nih.gov |